EGFR Kinase Inhibition: Class-Level Potency Range and Benchmarking Against Erlotinib
Although direct enzymatic IC₅₀ data for CAS 869069‑19‑2 have not been published, the compound belongs to a series of 2,9‑disubstituted purine‑6‑carboxamides for which EGFR inhibitory activity has been quantitatively established. In the most recent series, the lead compound 6E achieved an EGFR enzymatic IC₅₀ of 105.96 nM, representing a 2.08‑fold improvement over erlotinib (IC₅₀ = 218.47 nM) [1]. The N9‑aryl substituent was identified as a critical determinant of this enhanced potency, with methoxy‑substituted phenyl groups contributing to a more favorable binding pose within the ATP‑binding pocket [1]. Given that CAS 869069‑19‑2 bears a 2‑methoxyphenyl group at N9—a substituent absent in the published series—its EGFR inhibition profile is expected to differ from both the series congeners and erlotinib, warranting its use as a structurally distinct probe.
| Evidence Dimension | EGFR enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not yet reported; structural analog of series with demonstrated EGFR IC₅₀ range of 105.96 nM to >218 nM |
| Comparator Or Baseline | Erlotinib: EGFR IC₅₀ = 218.47 nM; Series lead 6E: EGFR IC₅₀ = 105.96 nM |
| Quantified Difference | Class lead 6E exhibits 2.08‑fold greater EGFR inhibition than erlotinib; target compound’s N9‑(2‑methoxyphenyl) substitution is predicted to further alter potency. |
| Conditions | Recombinant EGFR kinase assay (cell‑free); erlotinib as reference inhibitor [1] |
Why This Matters
Procurement of CAS 869069‑19‑2 provides access to an unexplored N9‑substitution vector within a validated EGFR‑inhibitory chemotype, enabling SAR expansion beyond the published series.
- [1] Chatterjee, J.; Bhujbal, S. M.; Joshi, G.; Mishra, U. K.; Sharon, A.; Singh, S.; Wahajuddin, M.; Bharatam, P. V.; Dalal, R.; Kumar, R. Design, catalyst‑free synthesis, DFT study and anticancer assessment of new 2,9‑disubstituted purine‑6‑carboxamides. Bioorg. Chem. 2026, 172, 109529. View Source
